Fmoc-Cys(Fmoc)(Fmoc)-OH

Description

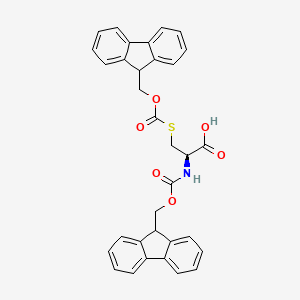

Structure

2D Structure

3D Structure

Properties

CAS No. |

339048-97-4 |

|---|---|

Molecular Formula |

C33H27NO6S |

Molecular Weight |

565.6 g/mol |

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)propanoic acid |

InChI |

InChI=1S/C33H27NO6S/c35-31(36)30(34-32(37)39-17-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)19-41-33(38)40-18-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,37)(H,35,36)/t30-/m0/s1 |

InChI Key |

VWFGTABFLJAFCN-PMERELPUSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Origin of Product |

United States |

Orthogonal Protection and Selective Deprotection Studies in Fmoc Cys Fmoc Fmoc Oh Chemistry

Design Principles for Differential Fmoc Group Labilities (Hypothetical Scenarios)

The concept of "Fmoc-Cys(Fmoc)(Fmoc)-OH" presents a unique challenge: rendering three identical protecting groups differentially labile. Hypothetically, this could be achieved by modifying the electronic environment of each Fmoc group. For instance, the introduction of electron-withdrawing or electron-donating substituents onto the fluorenyl ring system of each Fmoc group could subtly alter their stability towards basic cleavage conditions.

One hypothetical scenario involves the synthesis of Fmoc analogues with varying degrees of electron-withdrawing substituents. An Fmoc group with a nitro-substituent, for example, would be expected to be more labile to base-mediated cleavage than an unsubstituted Fmoc group. Conversely, an Fmoc group with a methoxy-substituent would be more stable. By strategically placing these modified Fmoc groups on the cysteine scaffold, a hierarchy of deprotection could be established.

A second hypothetical approach could involve steric hindrance. By attaching bulky substituents near one of the Fmoc groups, its accessibility to the deprotection reagent could be limited, thus requiring harsher conditions for its removal compared to the more exposed Fmoc groups.

Chemoselective Cleavage Conditions for Multiple Fmoc Moieties

Achieving chemoselective cleavage of multiple Fmoc groups from a single molecule like this compound would necessitate a finely tuned deprotection strategy. This would likely involve a combination of kinetic control and the use of specialized reagents.

The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base. embrapa.brresearchgate.netpublish.csiro.au The rate of this reaction is influenced by several factors, including the strength and concentration of the base, the solvent, and the temperature. researchgate.net In a hypothetical scenario with differentially modified Fmoc groups, kinetic studies would be crucial to determine the optimal conditions for selective deprotection.

For instance, using a weaker base or a lower concentration of a standard base like piperidine (B6355638) could allow for the selective removal of the most labile Fmoc group while leaving the others intact. researchgate.net The reaction mechanism involves the formation of a dibenzofulvene (DBF) intermediate, which can be trapped by the amine cleavage reagent. publish.csiro.aupublish.csiro.au Understanding the kinetics of both the Fmoc cleavage and the DBF adduct formation would be essential to prevent side reactions. beilstein-journals.orgd-nb.info

A study on a related Nα-Fmoc-protected glycocysteine derivative showed that the concentration of the base is a critical factor in preventing unwanted side reactions, such as the transfer of the fluorenylmethyl group to the cysteine's sulfur atom. beilstein-journals.orgd-nb.info

Table 1: Hypothetical Kinetic Data for Selective Deprotection of Modified Fmoc Groups

| Fmoc Derivative | Deprotection Reagent | Time for 50% Cleavage (min) |

| Fmoc(NO2)- | 1% Piperidine in DMF | 5 |

| Fmoc- | 1% Piperidine in DMF | 30 |

| Fmoc(OMe)- | 1% Piperidine in DMF | 120 |

This table presents hypothetical data to illustrate the concept of differential deprotection rates.

The development of novel deprotection reagents offers another avenue for the selective cleavage of multiple Fmoc groups. While piperidine is the standard reagent, alternatives with different steric and electronic properties could provide greater selectivity. mdpi.com Reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to rapidly remove the Fmoc group, but its non-nucleophilic nature requires a scavenger to trap the resulting dibenzofulvene. publish.csiro.au

Other alternatives that have been explored include tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and dipropylamine (B117675) (DPA). acs.orgresearchgate.net For a molecule with multiple Fmoc groups, a library of such reagents could be screened to identify those that can selectively remove one Fmoc group over another. Furthermore, the use of acidic modifiers in the deprotection solution can temper the basicity and potentially enhance selectivity. nih.gov The development of reagents that can effect Fmoc removal under neutral conditions, such as through catalytic hydrogenation, could also be a valuable tool for sensitive substrates. researchgate.net

Research into disulfide-based protecting groups for cysteine has led to the development of new removal strategies using reducing agents like dithiothreitol (B142953) (DTT), which could inspire novel approaches for Fmoc cleavage. csic.escsic.es

Compatibility with Standard Fmoc-SPPS Cycling

For this compound to be a viable building block in solid-phase peptide synthesis (SPPS), the selective deprotection of its α-amino Fmoc group must be compatible with the standard SPPS cycle. csic.esnih.gov This means that the conditions used to remove the α-amino Fmoc group should not affect the other Fmoc groups on the side chain, nor should they compromise the integrity of the growing peptide chain or the solid support. acs.orgiris-biotech.de

The standard Fmoc deprotection cocktail of 20% piperidine in DMF is generally effective but can lead to side reactions. beilstein-journals.orgd-nb.info Therefore, milder conditions or alternative reagents would likely be necessary. The compatibility of any new deprotection strategy would need to be rigorously tested to ensure high fidelity in the peptide synthesis process. csic.es This includes assessing the stability of the side-chain Fmoc groups over multiple deprotection cycles.

Minimization of Side Reactions during Deprotection

A significant challenge in the use of Fmoc-protected cysteine derivatives is the potential for side reactions during deprotection. iris-biotech.de One common side reaction is the formation of aspartimide when an aspartate residue is present in the peptide sequence. acs.orgiris-biotech.de The basic conditions of Fmoc deprotection can also lead to racemization, particularly at the C-terminal cysteine. rsc.org

With a compound like this compound, the primary concern would be the premature cleavage of the side-chain Fmoc groups. Another potential side reaction is the alkylation of the newly liberated amino group by the dibenzofulvene intermediate if it is not efficiently scavenged. publish.csiro.au The use of bulky protecting groups on adjacent amino acids or the optimization of the deprotection cocktail with scavenging agents can help to minimize these unwanted reactions. iris-biotech.de Studies have shown that the choice of base and its concentration are crucial for avoiding side reactions like N-Fmoc to S-Fm transprotection. beilstein-journals.orgd-nb.info

Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Cause | Mitigation Strategy |

| Premature side-chain deprotection | Non-selective deprotection conditions | Use of milder bases, lower concentrations, or alternative reagents. beilstein-journals.orgd-nb.info |

| Racemization | Base-mediated epimerization | Use of less basic deprotection conditions or alternative reagents like DBU with a scavenger. publish.csiro.au |

| Aspartimide formation | Base-catalyzed cyclization at Asp residues | Addition of acidic modifiers to the deprotection cocktail. nih.gov |

| Dibenzofulvene adduct formation | Inefficient scavenging of the DBF intermediate | Use of secondary amines as deprotection reagents or addition of a scavenger. publish.csiro.au |

Applications of Fmoc Cys Fmoc Fmoc Oh in Constructing Complex Peptide Architectures and Bio Conjugates

Engineering of Branched and Dendritic Peptides

The construction of branched and dendritic peptides relies on the use of building blocks that possess multiple reactive sites that can be selectively deprotected. rsc.org The tri-protected cysteine derivative serves as an ideal branching point for creating such sophisticated molecular architectures.

Synthesis of Multi-Arm Peptide Scaffolds

Multi-arm peptide scaffolds are structures where multiple peptide chains radiate from a central core. These scaffolds are valuable in various biomedical fields, including drug delivery and immunology. The synthesis of these structures is greatly facilitated by trifunctional monomers like Fmoc-Cys(Fmoc)(Fmoc)-OH.

The process begins with the incorporation of the this compound unit into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). rsc.org Initially, the two Fmoc groups on the cysteine side chain and the Nα-Fmoc group remain intact. Once the desired core structure is assembled, all three Fmoc groups can be removed simultaneously using a base, typically piperidine (B6355638) in dimethylformamide (DMF). This single deprotection step reveals three primary amino groups: the N-terminal amine and the two amines on the cysteine side chain. These three newly exposed sites serve as anchor points for the simultaneous or sequential synthesis of three distinct peptide arms, resulting in a Y-shaped or tri-antennary peptide scaffold. mdpi.comresearchgate.net This method provides precise control over the final structure, ensuring a well-defined multi-arm peptide conjugate.

Controlled Introduction of Multiple Peptide Chains

A key advantage of using orthogonally protected amino acids is the ability to control the step-by-step introduction of different peptide chains. rsc.org While this compound allows for the simultaneous growth of three identical chains, its true potential is realized when combined with other orthogonal protecting groups.

For instance, a custom-designed cysteine derivative could feature one Fmoc-protected amine, one Boc-protected amine, and one Alloc-protected amine on its side chain. This tri-orthogonal system would allow for the selective deprotection and elongation of each arm independently:

Fmoc group: Removed with piperidine.

Boc group: Removed with a mild acid like trifluoroacetic acid (TFA).

Alloc group: Removed using palladium catalysis.

This strategy enables the synthesis of highly complex, heterofunctional branched peptides, where each arm can be tailored with a unique sequence or functional moiety. Such precise control is crucial for developing sophisticated biomaterials, targeted drug delivery systems, and multi-component vaccine candidates. biotage.com

Development of Peptide-Based Dendrimers and Macrocycles

The unique branching capability of this compound extends to the synthesis of even more complex structures like peptide dendrimers and constrained macrocycles, which have enhanced stability and bioactivity. iris-biotech.denih.gov

Strategies for Iterative Dendrimer Growth via Cysteine Branching

Peptide dendrimers are hyperbranched, monodisperse macromolecules with a tree-like structure. asianjpr.com Their synthesis can be achieved through a divergent approach, where successive layers, or "generations," of branching units are added to a central core. avttx.comscispace.com

This compound is an exemplary building block for the first generation (G1) of a peptide dendrimer. Starting from a resin-bound amino acid, the tri-functional cysteine derivative is coupled. After removal of its three Fmoc groups, three peptide chains can be grown. To proceed to the next generation (G2), a trifunctional unit is added to the end of each of the three G1 arms. This iterative process of deprotection and coupling with the branching monomer allows for the controlled, layer-by-layer construction of dendrimers with a precise number of terminal groups and a defined molecular weight. researchgate.net This stepwise growth ensures the synthesis of structurally perfect dendrimers, avoiding the heterogeneity often found with polymerization methods. nih.gov

Formation of Constrained Peptide Structures

Constraining a peptide's structure through cyclization can significantly improve its biological properties, including receptor binding affinity, selectivity, and resistance to enzymatic degradation. nih.govscispace.com The multi-arm scaffolds generated from this compound can be used to create complex, multi-cyclic peptide architectures. biosynth.com

Once multiple peptide chains are synthesized on the central cysteine core, they can be cyclized in several ways. For example, the N-terminus of one arm can be linked to the C-terminus of another, creating a bicyclic structure. If the peptide arms contain other reactive amino acid side chains (e.g., lysine (B10760008) and aspartic acid), side-chain to side-chain cyclization can be performed to form lactam bridges. Furthermore, if the arms contain cysteine residues, intramolecular or intermolecular disulfide bridges can be formed, leading to highly constrained and structurally complex peptide macrocycles. acs.orgrsc.org

Regioselective Disulfide Bond Formation Facilitated by Complex Cysteine Protection

Multi-cysteine peptides, such as toxins and hormones, often owe their biological activity to a specific pattern of disulfide bonds. The synthesis of the correct disulfide isomers is a significant chemical challenge, particularly in complex branched or dendritic peptides. nih.govrsc.org The defined spatial arrangement of peptide chains on a scaffold built from this compound can facilitate the correct folding and pairing of cysteine residues, but achieving this requires a sophisticated strategy of orthogonal protection. iris-biotech.de

Regioselective disulfide bond formation involves the use of multiple cysteine protecting groups that can be removed under different, non-interfering conditions. acs.orgnih.gov This allows for the stepwise and controlled formation of each disulfide bridge. For a branched peptide with multiple cysteine residues distributed across its different arms, a combination of orthogonal protecting groups is essential.

Commonly used cysteine protecting groups and their deprotection conditions are summarized in the table below:

| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |

| Trityl | Trt | Mild acid (e.g., TFA), I₂ oxidation | Acm, StBu, Mob |

| Acetamidomethyl | Acm | Iodine (I₂), Silver salts (Ag+), Hg²⁺ | Trt, StBu, Mob |

| tert-Butylthio | StBu | Reducing agents (e.g., thiols like DTT) | Trt, Acm, Mob |

| 4-Methoxybenzyl | Mob | Strong acid (e.g., HF, TFMSA) | Trt, Acm, StBu |

| Monomethoxytrityl | Mmt | Very mild, dilute acid (e.g., 1-3% TFA) | Trt, Acm, Dpm |

By incorporating cysteines with different protecting groups—for example, Cys(Trt) on one arm, Cys(Acm) on another, and Cys(StBu) on a third—chemists can dictate the pairing sequence. The Trt group can be removed first under mild acid to form the first disulfide bond. Subsequently, the Acm group can be removed with iodine to form the second bridge, without affecting the StBu group. Finally, the StBu group can be removed under reducing conditions to form the third disulfide bond. This level of control, enabled by the scaffold architecture and an orthogonal protection scheme, is critical for the successful synthesis of biologically active, multi-disulfide-linked peptide constructs. iris-biotech.dersc.org

Strategies for Controlled Sequential Disulfide Bridging

Controlled sequential disulfide bridging is a cornerstone technique for synthesizing complex peptides like conotoxins or insulin, which have intricate, defined disulfide connectivities crucial for their biological function. nih.govadventchembio.com The core of this strategy lies in the use of multiple cysteine protecting groups with non-overlapping removal conditions. rsc.orgresearchgate.net This allows chemists to deprotect one pair of cysteines, form the first disulfide bond, and then proceed to deprotect a second pair to form the next bond, all without disturbing the first. researchgate.netnih.gov

A typical orthogonal scheme might involve incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH into the same peptide sequence. nih.govresearchgate.net After the full peptide chain is assembled, a mild acid treatment cleaves the peptide from the resin and simultaneously removes the Trityl (Trt) groups, leaving the Acetamidomethyl (Acm) groups intact. bachem.com The now-free thiol groups can be oxidized to form the first disulfide bond. bachem.com Subsequently, the Acm groups can be removed using an oxidizing agent like iodine, which also facilitates the formation of the second disulfide bridge. adventchembio.compeptide.com

The selection of protecting groups is critical and depends on the desired final structure and the chemistry of the rest of the peptide. Below is a table detailing common orthogonal cysteine protecting groups used in Fmoc-based synthesis.

| Protecting Group | Abbreviation | Removal Conditions | Stability |

| Trityl | Trt | Mild acid (e.g., 1-5% TFA), TFA cocktails | Labile to strong acid, stable to piperidine, stable to iodine oxidation |

| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate, Silver trifluoroacetate | Stable to TFA, stable to piperidine |

| tert-Butyl | tBu | Strong acid (e.g., HF), or with PhS(O)Ph/CH₃SiCl₃ in TFA | Stable to mild acid, stable to piperidine, stable to iodine oxidation |

| 4-methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM) | Very acid labile, stable to piperidine |

| S-tert-butylthio | StBu | Reducing agents (e.g., DTT, TCEP) | Stable to TFA, stable to piperidine, stable to iodine oxidation |

This table summarizes data from multiple sources detailing the properties and deprotection conditions for common cysteine protecting groups used in orthogonal peptide synthesis strategies. nih.govnih.govd-nb.infomdpi.comacs.org

Synthesis of Multi-Disulfide Bridged Peptide Motifs

The synthesis of peptides with two or more disulfide bonds exemplifies the power of orthogonal protection strategies. nih.govresearchgate.net Conotoxins, a class of neurotoxic peptides from marine cone snails, are a prominent example, often containing two or three disulfide bonds that define their rigid structure and high target selectivity. nih.govresearchgate.net

The general workflow for synthesizing a two-disulfide bridged peptide using the Trt/Acm orthogonal pair is as follows:

Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support using Fmoc chemistry. At the desired positions, Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH are incorporated.

Cleavage and First Deprotection: The peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail. This step also removes the Trt groups from the first pair of cysteines. bachem.com

First Disulfide Bond Formation: The linear peptide with two free thiols and two Acm-protected thiols is subjected to oxidation (e.g., air oxidation, K₃[Fe(CN)₆]) in dilute solution to form the first disulfide bridge.

Second Deprotection and Cyclization: The Acm groups on the second pair of cysteines are removed with iodine. This reaction simultaneously oxidizes the newly freed thiols to form the second disulfide bond. adventchembio.compeptide.com

This regioselective method prevents the formation of scrambled disulfide isomers, which is a common problem when all cysteines are deprotected simultaneously. researchgate.netd-nb.info

Integration into Multi-Component Peptide Systems

The same principles of orthogonal protection are vital for integrating peptides into more complex systems, such as antibody-drug conjugates (ADCs), peptide-polymer conjugates (e.g., PEGylated peptides), or for creating branched or multi-peptide structures. rsc.orgnih.gov In this context, a protected cysteine acts as a latent chemical handle that can be unmasked at a specific step for site-selective modification. rsc.org

For example, a fully folded peptide or protein containing an Acm-protected cysteine can be selectively deprotected to reveal a single, highly reactive thiol group. nih.gov This thiol can then be targeted with a maleimide-functionalized molecule—be it a cytotoxic drug, a fluorescent probe, or a polyethylene (B3416737) glycol (PEG) chain—without affecting other functional groups in the protein. nih.govacs.org

A key advantage of this approach is the ability to create homogeneous bioconjugates, where every molecule has the same modification at the same site. nih.gov Research has demonstrated the construction of dual-drug ADCs by using a carrier molecule equipped with two orthogonally protected cysteines (e.g., Cys(SiPr) and Cys(Acm)). nih.gov This allowed for the sequential and site-specific attachment of two different drug payloads to an antibody, showcasing a powerful method for developing next-generation therapeutics. nih.govd-nb.info This strategy highlights how selectively deprotectable cysteines serve as a critical tool for building complex, multi-component systems with precisely defined architectures. rsc.orgnih.gov

Reactivity, Stability, and Reaction Control in Fmoc Cys Fmoc Fmoc Oh Peptide Synthesis

Investigation of Racemization Control During Coupling of Fmoc-Cys(Fmoc)(Fmoc)-OH

Racemization, the loss of chiral integrity at the α-carbon of an amino acid during peptide bond formation, is a significant concern in peptide synthesis, particularly for cysteine derivatives. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize to a resonance-stabilized and achiral form. The rate of racemization is influenced by several factors, including the nature of the activating agent, the base used, and the structure of the amino acid itself. bachem.commdpi.com

For the hypothetical this compound, the presence of three bulky Fmoc groups would be expected to have a profound and complex effect on racemization. The Nα-Fmoc group is a known contributor to the potential for racemization in all Fmoc-amino acids. nih.gov The additional presence of Fmoc groups on the sulfur atom is unconventional, as the Fmoc group is designed as a base-labile amine protecting group. wikipedia.orgchempep.com Assuming such a structure could be synthesized, these S-Fmoc groups would introduce unprecedented steric hindrance around the α-carbon and the carboxyl group.

This extreme steric bulk could theoretically reduce the rate of oxazolone (B7731731) formation, a key step in the racemization pathway. However, the same steric hindrance would drastically slow down the desired peptide bond formation. rsc.org Slower coupling reactions necessitate longer reaction times or more forceful activation conditions, both of which can increase the risk of racemization. nih.gov

Base-mediated activation methods, such as those using HBTU/DIPEA, are known to be particularly problematic for cysteine racemization. peptide.com The use of weaker bases like N-methylmorpholine (NMM) or sterically hindered bases such as 2,4,6-collidine has been shown to reduce racemization with standard Fmoc-Cys derivatives. luxembourg-bio.com For this compound, coupling protocols that avoid strong bases and pre-activation, such as those employing carbodiimides like DIC with additives like Oxyma, would likely be essential to even theoretically minimize racemization. nih.gov

| Compound | Key Structural Feature | Expected Racemization Level | Rationale |

|---|---|---|---|

| Fmoc-Cys(Trt)-OH | Standard bulky S-protecting group | Moderate | Well-documented; racemization is a known issue but manageable with optimized conditions. |

| Fmoc-Cys(Acm)-OH | Less bulky S-protecting group | Low to Moderate | Generally less prone to racemization than Trt-protected cysteine. |

| This compound | Extreme steric hindrance from three Fmoc groups | High to Very High | Extremely slow coupling would likely require harsh conditions, significantly increasing the opportunity for racemization despite potential steric inhibition of oxazolone formation. |

Strategies for Preventing Unwanted Side Reactions (e.g., Alkylation, Oxidation)

In standard Fmoc-SPPS, cysteine's reactive thiol group must be protected to prevent side reactions like oxidation to cystine (disulfide bond formation) or S-alkylation by carbocations released during the cleavage of other protecting groups. iris-biotech.de The choice of the S-protecting group is critical for a successful synthesis.

The theoretical use of Fmoc as an S-protecting group in this compound presents a unique set of challenges. The Fmoc group is cleaved under basic conditions (e.g., piperidine (B6355638) treatment), which are the same conditions used to remove the Nα-Fmoc group at each cycle of peptide chain elongation. wikipedia.orgpeptide.com This lack of orthogonality would lead to the premature deprotection of the thiol group on the resin-bound peptide. The newly exposed, highly nucleophilic thiol would then be susceptible to a range of side reactions:

Alkylation: The dibenzofulvene byproduct generated during Fmoc deprotection can act as a Michael acceptor and alkylate the free thiol.

Oxidation: The free thiol could be oxidized to form disulfide-bridged dimers of the peptide on the resin.

Piperidinylalanine Formation: For C-terminal cysteine, base-catalyzed β-elimination can occur, leading to dehydroalanine (B155165), which can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct. peptide.com

To prevent these side reactions, a completely orthogonal protection strategy is necessary. altabioscience.com Since Fmoc is not a viable S-protecting group in an Fmoc-based SPPS strategy, the very concept of this compound is chemically inconsistent with standard synthesis protocols. A hypothetical synthesis would require a novel, non-base-labile protecting group for the Nα-terminus to be used in conjunction with S-Fmoc protection, or a complete rethinking of the deprotection strategy.

Impact of Steric Hindrance from Multiple Fmoc Groups on Coupling Efficiency

Steric hindrance is a major factor affecting the efficiency of peptide bond formation. rsc.org Bulky protecting groups on either the incoming amino acid or the N-terminus of the resin-bound peptide can significantly slow down the coupling reaction. nih.govub.edu this compound, with its three large, rigid fluorenyl moieties, would represent an extreme case of steric hindrance.

The sheer size of this molecule would likely make it exceedingly difficult for the activated carboxyl group to approach the N-terminal amine of the growing peptide chain. This would result in very slow coupling rates and a high probability of incomplete reactions. To overcome this, one might consider strategies such as:

Elevated Temperatures: Increasing the reaction temperature can enhance coupling kinetics.

Extended Reaction Times: Allowing the coupling reaction to proceed for much longer than the standard duration.

Use of Potent Coupling Reagents: Employing highly reactive phosphonium (B103445) or uronium salt reagents like HATU or HBTU. bachem.com

However, each of these strategies comes with significant drawbacks, including increased racemization and other side reactions. nih.gov It is highly probable that even with these measures, the coupling efficiency of this compound would be unacceptably low for practical peptide synthesis.

| Compound | Relative Steric Bulk | Predicted Coupling Efficiency (Standard Conditions) | Primary Limiting Factor |

|---|---|---|---|

| Fmoc-Cys(Acm)-OH | Low | High | Standard reaction kinetics. |

| Fmoc-Cys(Trt)-OH | High | Good to Moderate | Steric hindrance from the trityl group. |

| This compound | Extremely High | Very Low to Negligible | Extreme steric hindrance preventing effective approach to the N-terminus. |

Long-Term Stability of the Protected Building Block and Resin-Bound Peptides

The stability of Fmoc-protected amino acids during storage and the stability of the peptide-resin conjugate during synthesis are crucial for obtaining a high-purity final product.

Building Block Stability: Fmoc-amino acids are generally stable crystalline solids that can be stored for extended periods under appropriate conditions. For long-term storage, it is recommended to keep them in a tightly sealed container at low temperatures (e.g., 5°C) to minimize potential degradation. peptide.com While there is no data for this compound, its stability as a solid would likely be comparable to other Fmoc derivatives, provided it could be synthesized and isolated. The primary concern would remain its chemical viability rather than its shelf-life.

Resin-Bound Peptide Stability: The stability of a peptide while it is attached to the resin is also a key consideration, especially during the synthesis of long sequences which can take several days. With the Nα-Fmoc group removed, the terminal amine is a free base, but typically protonated after the deprotection wash steps. The peptide-resin is generally stable under these conditions. researchgate.net

However, if this compound were used, the issue of non-orthogonal deprotection would be the dominant stability concern. Upon treatment with piperidine to elongate the peptide chain, the S-Fmoc groups would also be cleaved, exposing a free thiol. This would render the resin-bound peptide highly unstable to the side reactions mentioned in section 5.2. Peptides containing unprotected cysteine are known to be less stable, being prone to oxidation. bachem.comresearchgate.net Therefore, the long-term stability of a resin-bound peptide incorporating this building block under standard SPPS conditions would be exceptionally poor.

Analytical and Characterization Methodologies for Fmoc Cys Fmoc Fmoc Oh Derived Peptides

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the primary structural confirmation of peptides synthesized using Fmoc-Cys(Fmoc)(Fmoc)-OH. This technique provides a highly accurate mass measurement of the peptide, which can be compared against its theoretical mass, calculated from the elemental composition.

HRMS, often coupled with liquid chromatography (LC-MS), can confirm the successful incorporation of the bulky this compound residue. scienceopen.com The high mass accuracy allows for the unambiguous determination of the elemental formula, distinguishing the target peptide from potential impurities or byproducts that may have similar nominal masses. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows intact peptide molecules to be transferred into the gas phase for mass analysis. scienceopen.comrsc.org The resulting mass spectrum can confirm the molecular weight of the fully protected peptide and can also be used to analyze fragments to verify the amino acid sequence through tandem mass spectrometry (MS/MS).

Table 1: Example of HRMS Data for a Hypothetical Peptide This table illustrates how HRMS data is used for structural confirmation. The values are for a hypothetical peptide fragment "Peptide-Cys-Peptide" where the cysteine residue was incorporated using this compound.

| Parameter | Value |

| Peptide Sequence | Ac-Gly-Cys(Fmoc)-Ala-NH₂ |

| Theoretical Mass (Monoisotopic) | 815.31 g/mol |

| Observed Mass (m/z) | 816.31 [M+H]⁺ |

| Mass Accuracy | < 5 ppm |

| Instrumentation | Time-of-Flight (TOF) Mass Spectrometer scienceopen.com |

Advanced Chromatographic Techniques (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides. ajpamc.comnih.gov For peptides derived from this compound, reversed-phase HPLC (RP-HPLC) is particularly effective. This method separates the target peptide from impurities based on differences in hydrophobicity.

The quality of the final peptide is highly dependent on the purity of the initial building blocks, including the Fmoc-protected amino acids. sigmaaldrich.comnih.govmerckmillipore.com RP-HPLC is used to analyze the crude peptide product after cleavage from the solid support and to monitor the purification process. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is commonly employed. rsc.org The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Preparative HPLC is then used to isolate the pure peptide from the crude mixture. ajpamc.com

Table 2: Typical RP-HPLC Conditions for Peptide Purity Analysis

| Parameter | Condition |

| Column | C18 silica-based column (e.g., Phenomenex, Waters) scienceopen.comrsc.org |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% Acetonitrile (B52724) with 0.1% TFA scienceopen.com |

| Gradient | 5-95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 220 nm and 280 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of peptides. core.ac.uk While HRMS confirms the mass and HPLC confirms purity, NMR provides definitive information about the covalent structure and the three-dimensional arrangement of atoms. For peptides containing this compound, NMR is crucial for confirming the presence and integrity of the multiple Fmoc protecting groups.

Both one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY) NMR experiments are utilized. scienceopen.comcore.ac.uk ¹H NMR spectra provide information on the number and chemical environment of protons. rsc.org The aromatic protons of the fluorenyl groups exhibit characteristic signals in the downfield region of the spectrum (typically 7.3-7.8 ppm), and their integration can confirm the ratio of Fmoc groups to the rest of the peptide. ¹³C NMR can further confirm the carbon skeleton of the entire molecule. scienceopen.comcore.ac.uk These analyses help to verify that the protecting groups have remained intact throughout the synthesis and have not undergone side reactions. chapman.eduresearchgate.net

Table 3: Characteristic ¹H NMR Chemical Shifts for the Fmoc Group

| Proton Type | Typical Chemical Shift (δ) in ppm |

| Aromatic Protons (8H) | 7.30 - 7.80 |

| CH (1H) | ~4.40 |

| CH₂ (2H) | ~4.20 |

Note: Chemical shifts can vary depending on the solvent and the local chemical environment within the peptide. scienceopen.comrsc.org

Spectroscopic Methods for Monitoring Deprotection and Coupling Efficiency

Monitoring the efficiency of the coupling and deprotection steps during Solid-Phase Peptide Synthesis (SPPS) is critical for maximizing the yield and purity of the final peptide. nih.gov For the Fmoc strategy, UV-Vis spectroscopy provides a simple and quantitative method for monitoring the deprotection step. mdpi.com

The N-terminal Fmoc group is removed by treatment with a basic solution, typically piperidine (B6355638) in dimethylformamide (DMF). nih.govnbinno.com This cleavage reaction releases the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. mdpi.com This adduct has a strong UV absorbance with characteristic maxima around 301 nm. mdpi.com By collecting the deprotection solution and measuring its absorbance, the amount of cleaved Fmoc group can be quantified using the Beer-Lambert law. This allows for real-time monitoring of the deprotection reaction's completion, ensuring the N-terminus is free for the subsequent coupling step. mdpi.com Incomplete deprotection leads to deletion sequences, which are often difficult to separate from the target peptide.

Table 4: UV-Vis Spectroscopic Parameters for Monitoring Fmoc Deprotection

| Parameter | Value |

| Analyte | Dibenzofulvene-piperidine adduct mdpi.com |

| Solvent | DMF / Piperidine solution mdpi.com |

| Wavelength of Max. Absorbance (λmax) | ~301 nm mdpi.com |

| Molar Extinction Coefficient (ε) at 301 nm | ~7800 M⁻¹cm⁻¹ mdpi.com |

| Application | Quantitative determination of Fmoc group cleavage mdpi.com |

Future Directions and Emerging Research Opportunities

Design of Next-Generation Multifunctional Cysteine Building Blocks

The concept of a trifunctionalized cysteine derivative serves as a prototype for a new class of versatile reagents in peptide synthesis. Future research will likely focus on the rational design of novel cysteine building blocks with multiple, orthogonally protected functional groups. This would enable the site-specific introduction of various modifications within a single peptide sequence, moving beyond the traditional linear assembly of amino acids.

Key areas of exploration in the design of these next-generation building blocks include:

Orthogonal Protection Strategies: The development of novel protecting groups that can be removed under highly specific and mild conditions is paramount. This will allow for the selective deprotection and modification of different functional sites on the cysteine residue within a complex peptide, without affecting other parts of the molecule.

Diverse Functionalities: Research will likely extend beyond simple protection to the incorporation of functionalities that can participate in bioorthogonal reactions, such as click chemistry or photo-activated ligations. This would enable the precise attachment of reporter molecules, therapeutic agents, or other biomolecules to a peptide scaffold.

Enhanced Solubility and Reactivity: The design of these building blocks will also need to address practical challenges such as solubility in common synthesis solvents and optimized reactivity to ensure efficient incorporation into growing peptide chains.

The successful development of such building blocks would pave the way for the synthesis of highly complex and multifunctional peptides with tailored therapeutic or diagnostic properties.

Automation and High-Throughput Synthesis of Complex Cysteine-Containing Peptides

The advent of automated peptide synthesizers has revolutionized the production of peptides. biotage.commit.edu However, the synthesis of complex peptides, particularly those containing multiple cysteine residues or intricate disulfide bond patterns, often requires manual intervention. The development of highly protected and multifunctional cysteine building blocks could facilitate the automation of these complex syntheses.

Future advancements in this area are expected to focus on:

Robotic Platforms: The integration of sophisticated robotic platforms capable of performing multi-step reaction sequences, including selective deprotection, modification, and on-resin cyclization, will be crucial. These platforms would enable the high-throughput synthesis of libraries of complex cysteine-containing peptides for drug discovery and screening purposes. nih.gov

Real-Time Monitoring: The incorporation of in-line analytical techniques, such as mass spectrometry or spectroscopic methods, into automated synthesizers will allow for real-time monitoring of the synthesis process. This will enable immediate detection of any side reactions or incomplete couplings, leading to higher purity and yield of the final product.

Artificial Intelligence and Machine Learning: The use of AI and machine learning algorithms to optimize synthesis protocols for complex peptides is a rapidly emerging field. These technologies can analyze vast datasets to predict the optimal coupling conditions, deprotection strategies, and purification methods for a given peptide sequence, thereby accelerating the discovery and development of new peptide-based therapeutics.

Theoretical Modeling and Computational Chemistry of Complex Cysteine Derivatives

Computational chemistry and theoretical modeling are becoming indispensable tools in the design and study of complex molecules. nih.gov In the context of multifunctional cysteine derivatives, these methods can provide valuable insights into their structure, reactivity, and interaction with other molecules.

Future research in this area will likely involve:

Conformational Analysis: Predicting the preferred three-dimensional structure of peptides containing these novel building blocks is crucial for understanding their biological activity. Advanced computational methods can be used to explore the conformational landscape of these molecules and identify the most stable and biologically relevant structures.

Reaction Mechanism Studies: Theoretical calculations can be employed to elucidate the mechanisms of key reactions involving these building blocks, such as deprotection, ligation, and disulfide bond formation. This knowledge can then be used to optimize reaction conditions and minimize the formation of unwanted byproducts.

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict how peptides containing multifunctional cysteine derivatives will interact with their biological targets, such as proteins or nucleic acids. This information is invaluable for the rational design of new drugs and diagnostic agents. nih.gov

The synergy between computational and experimental approaches will be essential for the rapid and efficient development of new applications for these advanced cysteine building blocks.

Expanding the Scope of Peptide Ligation Strategies with Highly Protected Cysteine Building Blocks

Native Chemical Ligation (NCL) and other peptide ligation techniques have been instrumental in the synthesis of large proteins from smaller peptide fragments. nih.govrsc.org The use of highly protected cysteine building blocks has the potential to further expand the scope and versatility of these methods.

Emerging opportunities in this domain include:

Multiple and Sequential Ligations: Multifunctional cysteine derivatives could serve as key components in strategies for the assembly of proteins from multiple peptide fragments in a one-pot, sequential manner. The orthogonal protecting groups would allow for the controlled unmasking of reactive functionalities at each ligation step.

Post-Ligation Modification: The latent functional groups on these building blocks could be used for post-ligation modifications, enabling the introduction of post-translational modifications or other functionalities into the final protein product.

Novel Ligation Chemistries: The unique reactivity of these highly functionalized cysteine residues may inspire the development of entirely new ligation chemistries that are more efficient, chemoselective, and compatible with a wider range of functional groups.

By providing a platform for intricate molecular engineering, these advanced building blocks will undoubtedly play a pivotal role in the future of protein synthesis and engineering, opening up new frontiers in both basic research and biotechnological applications.

Q & A

Q. Advanced

- HPLC : Assess purity (>95% by sum of enantiomers) and detect diastereomers caused by racemization .

- Mass Spectrometry (MS) : Confirm molecular weight and detect incomplete deprotection (e.g., residual Fmoc groups) .

- Optical Rotation : Measure [α]/D values (e.g., -33.0±2.0° for Fmoc-Cys(Acm)-OH) to validate enantiomeric integrity .

How do steric and electronic properties of different thiol protecting groups impact coupling efficiency in complex peptide sequences?

Q. Advanced

- Steric Hindrance : Bulky groups (e.g., Trt) reduce coupling efficiency in sterically crowded sequences. Switching to smaller groups (e.g., Acm) improves reaction rates .

- Electronic Effects : Electron-withdrawing groups (e.g., Ddm) stabilize thiols but may require harsher deprotection conditions, risking side reactions .

- Case Study : Fmoc-Cys(SIT)-OH (sec-isoamyl mercaptan) showed higher coupling efficiency than Trt in syntheses requiring rapid cyclization .

What are common pitfalls in the deprotection of multiply protected cysteine residues, and how can they be mitigated?

Q. Advanced

- Incomplete Deprotection : Residual protecting groups (e.g., Fmoc) due to insufficient TFA exposure. Mitigate by optimizing cleavage time (1–2 hr) and adding scavengers (TIS, H2O) .

- Disulfide Scrambling : Occurs during Acm deprotection with iodine. Use dilute iodine (0.1 M) and short reaction times (<30 min) .

- Side Reactions : Thiol alkylation by scavengers (e.g., triisopropylsilane). Replace with alternative scavengers (e.g., EDT) in TFA cocktails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.